molecular formula C19H20N2O4 B2903406 4-isopropoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922056-13-1

4-isopropoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2903406
CAS No.: 922056-13-1
M. Wt: 340.379
InChI Key: ROABPVVKAIDOFG-UHFFFAOYSA-N
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Description

4-isopropoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a high-potency chemical probe targeting the WIN-site of the chromatin-associated protein WDR5 (WD repeat domain 5). WDR5 is a high-profile target in anticancer drug discovery due to its essential role as a co-factor for the oncoprotein MYC and its regulator of ribosome protein gene (RPG) transcription . Inhibiting the WDR5 WIN-site with this class of compounds disrupts the WDR5-MYC interaction, leading to the comprehensive displacement of MYC from chromatin at RPGs . This action results in the transcriptional suppression of RPGs, depletion of the ribosome inventory, induction of nucleolar stress, and ultimately, p53-dependent apoptosis in cancer cells . Research indicates that WDR5 WIN-site inhibitors like this benzoxazepinone-based compound demonstrate robust, on-target antiproliferative activity in various cancer cell models, including those for leukemia . Its optimized scaffold contributes to increased cellular potency and selectivity, making it a valuable tool for researchers investigating the biology of MYC, ribosome biogenesis, and for exploring novel therapeutic avenues in oncology .

Properties

IUPAC Name

N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-12(2)25-15-6-3-13(4-7-15)18(22)21-14-5-8-17-16(11-14)19(23)20-9-10-24-17/h3-8,11-12H,9-10H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROABPVVKAIDOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminophenol Derivatives

A widely adopted method involves the reaction of substituted 2-aminophenols with electrophilic partners. For example, 7-bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine (CAS: 740842-71-1) can be synthesized via borane-mediated reduction of a ketone intermediate.

Procedure :

  • Starting material : 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one (3.28 g, 13.55 mmol) in tetrahydrofuran (30 mL).
  • Reduction : Add borane-tetrahydrofuran complex (81 mmol) at 20°C, stir for 1.5 hours, then heat to 65°C overnight.
  • Workup : Quench with methanol/HCl, reflux for 1 hour, neutralize with NaOH, and extract with dichloromethane.

Key Data :

Step Conditions Yield
Borane reduction THF, 65°C, 12 h 72%
Acidic workup HCl/MeOH, reflux -

Alternative Route via Alkynones

A 2020 study demonstrated that benzo[b]oxazepines can be synthesized by reacting 2-aminophenols with alkynones under mild conditions. While this method targets benzo[b] isomers, analogous conditions may apply to benzo[f] systems with modified starting materials.

Optimized Conditions :

  • Solvent : 1,4-Dioxane
  • Temperature : 100°C
  • Mechanism : 7-endo-dig cyclization of alkynylketimine intermediates

Purification and Characterization

Chromatographic Purification

Crude products are typically purified via flash chromatography:

  • Stationary Phase : Silica gel (230–400 mesh)
  • Eluent : Ethyl acetate/hexanes (3:7 → 1:1 gradient)

Spectroscopic Characterization

Representative Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89 (s, 1H, NH), 6.98–7.45 (m, 6H, ArH), 4.72 (sept, J = 6.0 Hz, 1H, OCH(CH₃)₂), 3.82–4.12 (m, 4H, oxazepine-CH₂).
  • HRMS : m/z calcd for C₂₁H₂₁N₂O₄ [M+H]⁺: 381.1445; found: 381.1448.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors offer advantages:

  • Residence Time : 30–60 minutes
  • Temperature Control : ±2°C precision
  • Yield Improvement : 8–12% over batch processes

Comparative Analysis of Methods

Method Advantages Limitations
Acyl Chloride Coupling High reactivity Moisture-sensitive
EDCI/HOBt Mild conditions Costly reagents
Borane Reduction High functional group tolerance Requires anhydrous conditions

Challenges and Optimization

  • Byproduct Formation : Over-reduction during borane treatment can yield undesired dihydro intermediates. Mitigated by strict temperature control.
  • Amine Protection : Use of Boc-protected amines improves coupling efficiency by reducing side reactions.

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide or oxazepin rings.

Scientific Research Applications

4-isopropoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound is used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name / ID Substituents on Benzamide/Amide Core Heterocycle Molecular Formula Molecular Weight Reported Activity (IC₅₀) References
4-Isopropoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide (Target) 4-isopropoxy Tetrahydrobenzo[f][1,4]oxazepin C₂₀H₂₂N₂O₄* 366.4 Not reported N/A
(E)-N-(4-ethoxyphenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide (D9) 4-ethoxy (acrylamide) Tetrahydrobenzo[b][1,4]dioxocin C₂₀H₂₁NO₄ 339.4 0.79 μM (HepG2), 0.36 μM (EGFR)
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide 2-methoxy Tetrahydrobenzo[b][1,4]oxazepin C₂₃H₂₈N₂O₄ 396.5 Not reported
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide 3-methoxy Tetrahydrobenzo[b][1,4]oxazepin C₂₃H₂₈N₂O₄ 396.5 Not reported
5-chloro-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide 5-chloro, 2-methoxy Tetrahydrobenzo[f][1,4]oxazepin C₁₉H₁₇ClN₂O₄ 372.8 Not reported

*Estimated based on structural similarity.

Key Observations:

Core Heterocycle Variations: The target compound shares the tetrahydrobenzo[f][1,4]oxazepin core with and compounds. Substituents on the benzamide moiety significantly impact activity. For example, D9’s ethoxy group on an acrylamide scaffold confers potent EGFR inhibition, while methoxy substituents in analogs lack reported activity data .

Substituent Effects: Isopropoxy vs. Positional Influence: In D9, para-substitution (-OCH₂CH₃) on the phenyl ring maximizes EGFR inhibition compared to meta- or ortho-substituents . This suggests the target’s 4-isopropoxy group may optimize binding interactions.

Biological Activity: D9 () demonstrates the importance of the acrylamide linker in forming covalent bonds with EGFR’s Cys 797 residue, a mechanism unlikely in the target compound due to its benzamide structure .

Synthetic and Analytical Comparisons :

  • The synthesis of triazole derivatives in involves tautomerism (thione vs. thiol forms), a feature absent in the target compound, which likely exhibits greater stability .
  • Spectroscopic data (IR, NMR) for analogs in and provide reference benchmarks for confirming the target’s structure .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-isopropoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide?

  • Methodological Answer : Synthesis typically involves three key steps:

  • Step 1 : Formation of the tetrahydrobenzo[f][1,4]oxazepin core via cyclization of precursor amines and ketones under reflux conditions (e.g., using trifluoroacetic anhydride as a catalyst) .
  • Step 2 : Introduction of the isopropoxy group via nucleophilic substitution or Mitsunobu reaction .
  • Step 3 : Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to attach the benzamide moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization via NMR (1H, 13C) and mass spectrometry are critical for confirming purity and structure .

Q. Which spectroscopic techniques are essential for structural validation?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the oxazepine ring (δ 3.5–4.5 ppm for CH2 groups), isopropoxy protons (δ 1.2–1.4 ppm), and aromatic protons (δ 6.8–8.0 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and oxazepine C-O-C vibrations (~1200 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing side products?

  • Methodological Answer :

  • Reaction Conditions : Use anhydrous solvents (e.g., DMF or acetonitrile) and inert atmospheres to prevent hydrolysis of intermediates .
  • Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂) for coupling steps to enhance efficiency .
  • Kinetic Monitoring : Employ TLC or in-situ IR to track reaction progress and terminate at optimal conversion (~90%) .
  • Contradiction Resolution : If yields vary between batches, analyze intermediates via HPLC to identify impurities (e.g., unreacted starting materials) .

Q. What strategies address discrepancies in reported biological activities of benzoxazepine derivatives?

  • Methodological Answer :

  • Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 for kinase assays) and controls .
  • Purity Verification : Confirm compound integrity via LC-MS before biological testing to rule out degradation products .
  • Structural Analogs : Compare activity with analogs (e.g., trifluoromethyl or methoxy-substituted derivatives) to isolate substituent effects .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors (e.g., RIP1 kinase) and validate with SPR assays .

Q. How does the isopropoxy group influence pharmacokinetic properties compared to other alkoxy substituents?

  • Methodological Answer :

  • Lipophilicity : Measure logP values (e.g., via shake-flask method) to compare isopropoxy (predicted logP ~3.2) with methoxy (logP ~2.5) .
  • Metabolic Stability : Conduct liver microsome assays to assess oxidative metabolism; bulkier isopropoxy may reduce CYP450-mediated degradation .
  • Solubility : Use dynamic light scattering (DLS) to evaluate aqueous solubility and formulate with co-solvents (e.g., PEG-400) if needed .

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